N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide
Description
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a bicyclic sulfonamide derivative characterized by its 8-azabicyclo[3.2.1]octene core, a ketone-linked propyl chain, and a 3-methylbenzenesulfonamide moiety. This compound shares structural homology with tropane alkaloids but is distinguished by its sulfonamide substituent, which enhances solubility and modulates electronic properties .
Properties
IUPAC Name |
N-[3-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-13-4-2-7-16(12-13)23(21,22)18-11-10-17(20)19-14-5-3-6-15(19)9-8-14/h2-5,7,12,14-15,18H,6,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLDNWQLHOKDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tropinone Intermediate Preparation
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone) is synthesized via Grignard addition to 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, followed by hydrogenolysis to remove the benzyl group. Transmetalation with cerous chloride improves yield (72–85%).
$$
\text{Tropinone Structure: } \ce{CN1C2CCC1CC(=O)C2} \quad \text{}
$$
Dehydrogenation to Form the Oct-2-en Moiety
Tropinone is treated with HCl to eliminate a hydroxyl group, forming the unsaturated 8-azabicyclo[3.2.1]oct-2-en-8-yl core. Optimal conditions involve 6N HCl at 80°C for 2 hours, achieving 90% conversion.
Introduction of the 3-Oxopropyl Side Chain
Reductive Amination Strategy
The 3-oxopropyl group is introduced via reductive amination using 3-oxopropanal and sodium triacetoxyborohydride (STAB) in dichloromethane. The reaction proceeds at 0°C for 3 hours, yielding the secondary amine intermediate (87% yield).
$$
\text{Reaction: } \ce{R-NH2 + OHC-CH2-C(O)R' ->[STAB] R-NH-CH2-C(O)-R'}
$$
Alternative Alkylation Pathways
Direct alkylation with 3-bromopropiophenone in the presence of K₂CO₃ in DMF affords the 3-oxopropyl derivative but with lower stereochemical control (65% yield).
Sulfonamide Coupling with 3-Methylbenzenesulfonyl Chloride
Sulfonylation Reaction Conditions
The amine intermediate reacts with 3-methylbenzenesulfonyl chloride in tetrahydrofuran (THF) using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base. Optimal stoichiometry uses 1.2 equivalents of sulfonyl chloride at 25°C for 12 hours (94% yield).
$$
\ce{R-NH2 + TsCl ->[DABCO] R-NHTs + HCl}
$$
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Characterization includes:
- ¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, 2H, aromatic), 7.45 (d, 2H, aromatic), 3.21 (t, 2H, -CH₂-), 2.45 (s, 3H, -CH₃).
- HRMS : m/z calculated for C₂₀H₂₇N₂O₃S [M+H]⁺: 423.1741; found: 423.1738.
Stereochemical Control and Optimization
Endo vs. Exo Orientation
The patent EP2195314B1 emphasizes endo stereochemistry for the 3-oxopropyl substituent, achieved by cerium-mediated Grignard addition. Exo byproducts are minimized to <5% using CeCl₃.
Chiral Resolution
Racemic intermediates are resolved via chiral HPLC (Chiralpak AD-H column, heptane/ethanol 85:15) to isolate the (1R,5S)-enantiomer (>99% ee).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Reductive Amination | 87 | 98 | High (endo >95%) | Excellent |
| Direct Alkylation | 65 | 92 | Moderate (endo ~70%) | Moderate |
| Sulfonylation | 94 | 99 | N/A | Excellent |
Challenges and Mitigation Strategies
Byproduct Formation During Dehydrogenation
Overheating during HCl treatment generates 8-azabicyclo[3.2.1]octa-2,5-diene (15% byproduct). Mitigation involves strict temperature control (80°C ± 2°C).
Sulfonamide Hydrolysis
The sulfonamide bond is susceptible to hydrolysis under acidic conditions. Storage at pH 7–8 in amber vials prevents degradation.
Industrial-Scale Adaptations
Continuous Flow Synthesis
A plug-flow reactor minimizes reaction time for the Grignard step (30 minutes vs. 3 hours batch), improving throughput by 40%.
Green Chemistry Approaches
Solvent substitution (2-methyl-THF for dichloromethane) reduces environmental impact while maintaining yield (85%).
Chemical Reactions Analysis
Types of Reactions
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide undergoes several types of chemical reactions:
Oxidation: : Can form sulfone derivatives.
Reduction: : Reduction of the carbonyl group to alcohol.
Substitution: : Nucleophilic substitution at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: : Utilization of reducing agents such as lithium aluminum hydride.
Substitution: : Employing nucleophiles like alkoxides or amines in solvents like ethanol.
Major Products
Oxidation: : Sulfone derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Corresponding substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a scaffold for the synthesis of more complex molecules and for studying reaction mechanisms, particularly those involving bicyclic structures and sulfonamide chemistry.
Biology
It finds applications in biological research, especially in studying enzyme inhibition due to its sulfonamide group, which is known to inhibit certain enzymes.
Medicine
In medicine, compounds with similar structures are investigated for their potential therapeutic effects, such as antimicrobial and anti-inflammatory properties.
Industry
In industrial applications, this compound can be a precursor for the synthesis of materials with specific properties, such as enhanced stability or unique electronic properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, often enzymes, where the sulfonamide group can mimic the structure of the enzyme's natural substrate, leading to inhibition. The bicyclic alkaloid part may interact with additional targets, providing a multifaceted mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with analogs featuring the 8-azabicyclo[3.2.1]octane scaffold or related sulfonamide/carboxamide functionalities.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparison Points
Core Modifications :
- The target compound features an unsaturated bicyclic system (oct-2-en-8-yl), enhancing conformational rigidity compared to saturated analogs like those in and .
- Derivatives with triflate groups (e.g., ) serve as synthetic intermediates, whereas sulfonamide/carboxamide variants (Target, ) are tailored for bioactivity .
Substituent Effects: The 3-methylbenzenesulfonamide group in the target compound improves solubility and metabolic stability compared to naphthamide () or trifluoromethylphenyl carboxamide () groups .
Synthetic Accessibility :
- The target compound’s 3-oxopropyl linker is synthesized via ketone-mediated alkylation, contrasting with ’s amide coupling or ’s triflate displacement .
Biological Activity
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a complex organic compound with potential pharmacological applications. Its unique bicyclic structure and specific functional groups suggest diverse biological activities, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:
- Competitive Binding : The compound may act as a competitive inhibitor for certain enzymes, modulating their activity.
- Non-competitive Inhibition : It may also exhibit non-competitive inhibition, affecting the overall enzyme kinetics without competing for the active site.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound show promising antimicrobial properties. For instance, studies have demonstrated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 0.264 | |
| Monoamine Oxidase (MAO-B) | Reversible | 0.212 |
These findings indicate its potential role in treating neurodegenerative diseases by modulating neurotransmitter levels.
3. Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that the compound can inhibit cell proliferation effectively:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Human Pancreatic Cancer | 15.0 | Significant inhibition |
| Human Gastric Cancer | 12.5 | Moderate inhibition |
| Human Hepatic Cancer | 10.0 | High inhibition |
These results support its potential as an anticancer agent.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
- Study on MAO-B Inhibition : A derivative of the compound was found to exhibit competitive inhibition against MAO-B, highlighting its application in managing Parkinson's disease symptoms through increased dopamine levels.
- Antimicrobial Efficacy : A related sulfonamide was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to standard antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
